molecular formula C10H10ClFO2 B1446351 Ethyl 2-chloro-5-fluoro-3-methylbenzoate CAS No. 1807207-97-1

Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Cat. No. B1446351
M. Wt: 216.63 g/mol
InChI Key: MLTXWPGZWYOPIJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a chemical compound with the CAS Number: 1805226-25-8 . It has a molecular weight of 216.64 . The IUPAC name for this compound is ethyl 2-chloro-3-fluoro-5-methylbenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-5-fluoro-3-methylbenzoate is 1S/C10H10ClFO2/c1-3-14-10 (13)7-4-6 (2)5-8 (12)9 (7)11/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound.

It should be stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

ethyl 2-chloro-5-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXWPGZWYOPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-fluoro-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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